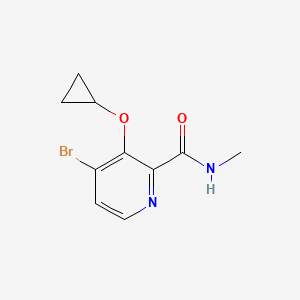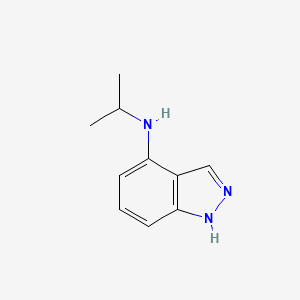
Indazol-4-amine, N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indazol-4-amine, N-(1-methylethyl)- is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indazole derivatives, including Indazol-4-amine, N-(1-methylethyl)-, often involves transition metal-catalyzed reactions, reductive cyclization, and C-H activation. For instance, a common method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach involves the Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones .
Industrial Production Methods: Industrial production of indazole derivatives typically employs scalable synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed reactions are favored due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Indazol-4-amine, N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of different substituents on the indazole ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide.
Reduction: Employs reducing agents such as sodium borohydride.
Substitution: Involves reagents like halogens and alkylating agents under specific conditions.
Major Products: The reactions yield a variety of products, including substituted indazoles with potential pharmacological activities .
Applications De Recherche Scientifique
Indazol-4-amine, N-(1-methylethyl)- has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It often inhibits kinase activity, leading to the modulation of signaling pathways involved in cell proliferation and inflammation .
Comparaison Avec Des Composés Similaires
- 1H-Indazole
- 2H-Indazole
- 3-Amino-1H-indazole-1-carboxamide
Comparison: Indazol-4-amine, N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other indazole derivatives, it exhibits enhanced selectivity and potency in inhibiting certain enzymes .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-propan-2-yl-1H-indazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)12-9-4-3-5-10-8(9)6-11-13-10/h3-7,12H,1-2H3,(H,11,13) |
Clé InChI |
VBYKTKTXQXNGBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC=CC2=C1C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


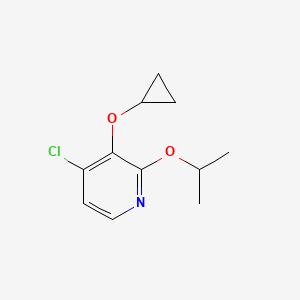
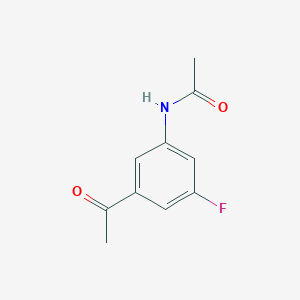

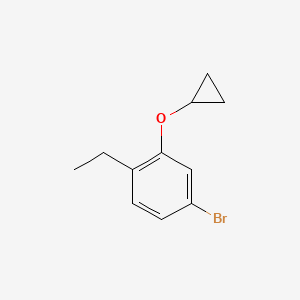

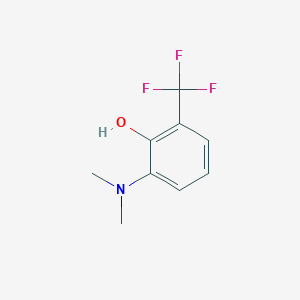

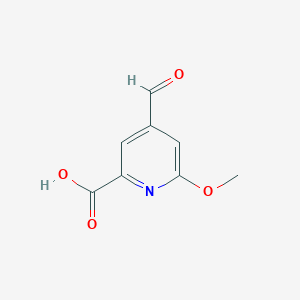

![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
